molecular formula C40H53N5O8 B12737576 (1'S,2'S,2''S,9S,12R)-12-(2''-((N-((Benzyloxy)carbonyl)valyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-diaza-8,11-dioxo(14)paracyclophane CAS No. 180967-88-8

(1'S,2'S,2''S,9S,12R)-12-(2''-((N-((Benzyloxy)carbonyl)valyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-diaza-8,11-dioxo(14)paracyclophane

Cat. No.: B12737576
CAS No.: 180967-88-8
M. Wt: 731.9 g/mol
InChI Key: FIQBSLXLTLJIQG-YQYWCZHNSA-N
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Description

The compound “(1’S,2’S,2’‘S,9S,12R)-12-(2’‘-((N-((Benzyloxy)carbonyl)valyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-diaza-8,11-dioxo(14)paracyclophane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxy, amino, and carbonyl groups.

    Medicine: As a potential drug candidate due to its multiple functional groups that can interact with biological targets.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the hydroxy and amino groups could form hydrogen bonds with enzymes or receptors, while the carbonyl groups could participate in covalent bonding with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    (1’S,2’S,2’‘S,9S,12R)-12-(2’‘-((N-((Benzyloxy)carbonyl)valyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-diaza-8,11-dioxo(14)paracyclophane: This compound is unique due to its specific combination of functional groups and stereochemistry.

    Other Paracyclophanes: Compounds with similar core structures but different functional groups or stereochemistry.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

180967-88-8

Molecular Formula

C40H53N5O8

Molecular Weight

731.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(1R,2S)-1-[(10S,13R)-9,12-dioxo-10-propan-2-yl-2,5-dioxa-8,11,14-triazabicyclo[14.2.2]icosa-1(18),16,19-trien-13-yl]-1-hydroxy-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H53N5O8/c1-26(2)33-37(47)41-19-20-51-21-22-52-31-17-15-29(16-18-31)24-42-35(39(49)44-33)36(46)32(23-28-11-7-5-8-12-28)43-38(48)34(27(3)4)45-40(50)53-25-30-13-9-6-10-14-30/h5-18,26-27,32-36,42,46H,19-25H2,1-4H3,(H,41,47)(H,43,48)(H,44,49)(H,45,50)/t32-,33-,34-,35+,36+/m0/s1

InChI Key

FIQBSLXLTLJIQG-YQYWCZHNSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)NCCOCCOC2=CC=C(CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)O)C=C2

Canonical SMILES

CC(C)C1C(=O)NCCOCCOC2=CC=C(CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)O)C=C2

Origin of Product

United States

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